3-(TRIETHOXYSILYL)PROPYLSUCCINIC ANHYDRIDE

Catalog No.
S720130
CAS No.
93642-68-3
M.F
C13H24O6Si
M. Wt
304.41 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(TRIETHOXYSILYL)PROPYLSUCCINIC ANHYDRIDE

CAS Number

93642-68-3

Product Name

3-(TRIETHOXYSILYL)PROPYLSUCCINIC ANHYDRIDE

IUPAC Name

3-(3-triethoxysilylpropyl)oxolane-2,5-dione

Molecular Formula

C13H24O6Si

Molecular Weight

304.41 g/mol

InChI

InChI=1S/C13H24O6Si/c1-4-16-20(17-5-2,18-6-3)9-7-8-11-10-12(14)19-13(11)15/h11H,4-10H2,1-3H3

InChI Key

GXDMUOPCQNLBCZ-UHFFFAOYSA-N

SMILES

CCO[Si](CCCC1CC(=O)OC1=O)(OCC)OCC

Synonyms

Dihydro-3-[3-(triethoxysilyl)propyl]furan-2,5-dione;3-(TRIETHOXYSILYL)PROPYLSUCCINIC ANHYDRIDE;2,5-Furandione, dihydro-3-3-(triethoxysilyl)propyl-;3-(TRIETHOXYSILYL)PROPYLSUCCINIC ANHYDRIDE 95%;2-[3-(Triethoxysilyl)propyl]succinic anhydride;3,4-Dihyd

Canonical SMILES

CCO[Si](CCCC1CC(=O)OC1=O)(OCC)OCC

The exact mass of the compound 2,5-Furandione, dihydro-3-[3-(triethoxysilyl)propyl]- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

3-(Triethoxysilyl)propylsuccinic anhydride is a bifunctional organosilane coupling agent designed to create a stable bridge between inorganic substrates and organic polymer matrices. The molecule features two distinct reactive ends: a triethoxysilyl group, which hydrolyzes to form silanols that bond with hydroxyl-rich inorganic surfaces like silica and metal oxides, and a succinic anhydride group. This anhydride functionality provides a reactive site for covalent bonding with polymers containing amine, hydroxyl, or epoxy groups, making it a critical component for enhancing adhesion, moisture resistance, and mechanical strength in composites, adhesives, and coatings.

Substituting 3-(triethoxysilyl)propylsuccinic anhydride with near analogs, such as its trimethoxy counterpart or other functional silanes like aminosilanes, can lead to significant failures in processability and application performance. The choice between an ethoxy and a methoxy silane directly impacts hydrolysis rate, formulation stability, and operational safety, as methoxysilanes hydrolyze more rapidly and release toxic methanol as a byproduct. Furthermore, the succinic anhydride's specific ring-opening reactivity with amine or hydroxyl groups in a polymer matrix is fundamentally different from the reactivity of an aminosilane. This distinction is critical for achieving desired cross-linking density, adhesion characteristics, and avoiding unwanted side reactions in specialized formulations like dental composites or epoxy-based systems.

Superior Process Control and Safety Profile vs. Trimethoxy Analog

Triethoxy-functional silanes exhibit a slower rate of hydrolysis compared to their trimethoxy counterparts. This reduced reactivity provides a longer pot life and greater stability in formulations. Critically, the hydrolysis of this compound releases ethanol, which is significantly less toxic than the methanol released by trimethoxysilanes. Methanol is highly toxic upon ingestion, inhalation, or skin absorption, whereas ethanol is a safer alternative.

Evidence DimensionHydrolysis Rate & Byproduct Toxicity
Target Compound DataSlower hydrolysis rate; byproduct is ethanol.
Comparator Or Baseline3-(Trimethoxysilyl)propylsuccinic anhydride: Faster hydrolysis rate; byproduct is methanol.
Quantified DifferenceMethanol is highly toxic, with ingestion of 10-30 ml potentially causing blindness or death; ethanol is significantly less toxic.
ConditionsStandard hydrolysis conditions in the presence of water/moisture.

This compound's slower hydrolysis allows for better process control, and the generation of ethanol instead of methanol provides a major safety and regulatory advantage for industrial procurement.

Optimized Reactivity for Amine- and Hydroxyl-Based Polymer Systems vs. Aminosilanes

The succinic anhydride group provides a distinct reaction pathway compared to aminosilanes such as 3-Aminopropyltriethoxysilane (APTES). The anhydride readily undergoes a ring-opening reaction with primary amines to form a stable amide bond and a carboxylic acid. This dual functionality is advantageous in systems like dental composites or anhydride-cured epoxies where precise control over cross-linking is required. In contrast, using an aminosilane as a coupling agent in an epoxy system can act as a curing agent itself, potentially leading to uncontrolled or premature gelation and altering the final network structure.

Evidence DimensionOrganic Functional Group Reactivity
Target Compound DataSuccinic anhydride group reacts with amines/alcohols via ring-opening to form amide/ester and carboxylic acid functionalities.
Comparator Or BaselineAminosilanes (e.g., APTES): Possess a primary amine group which has a different reactivity profile and can act as a base or nucleophile in various resin systems.
Quantified DifferenceNot directly quantifiable as a single metric, but represents a fundamental difference in reaction mechanism (anhydride ring-opening vs. amine nucleophilicity).
ConditionsCuring of polymer matrices such as epoxies, polyurethanes, and acrylics.

Selecting this anhydride-functional silane ensures compatibility and controlled reactivity with specific polymer systems, avoiding the process complications associated with using a less-suited functional group like an amine.

Enhanced Precursor Reactivity for Surface Functionalization vs. Carboxylic Acid Form

The cyclic anhydride is a more reactive acylating agent than its corresponding ring-opened dicarboxylic acid form. The anhydride can react directly with surface-bound or solvated nucleophiles like amines under mild conditions without requiring activating agents. To achieve the same amide bond formation, the dicarboxylic acid version would necessitate the use of additional, often costly and moisture-sensitive, coupling reagents like carbodiimides (e.g., EDC). The anhydride form thus provides a more direct, efficient, and cost-effective route for covalently attaching molecules to a surface.

Evidence DimensionAcylation Reactivity
Target Compound DataHigh reactivity; acylates amines directly without activating agents.
Comparator Or BaselineRing-opened dicarboxylic acid form: Low reactivity; requires chemical activators (e.g., EDC/NHS) to react with amines.
Quantified DifferenceQualitative but significant: The anhydride enables a single-step conjugation reaction, whereas the diacid requires a multi-step process with additional reagents.
ConditionsReaction with primary amines for surface functionalization or bioconjugation.

For applications requiring efficient surface grafting, procuring the anhydride form simplifies the manufacturing process, reduces the number of required reagents, and lowers overall process costs.

Adhesion Promoter in High-Performance Composites and Adhesives

This silane is the right choice for formulations where robust, moisture-resistant adhesion between inorganic fillers (e.g., glass, silica) and organic resins (epoxies, polyurethanes, acrylics) is critical. Its slower hydrolysis rate compared to methoxy analogs provides a wider processing window, which is crucial for manufacturing complex composite parts or for adhesives requiring a longer open time.

Surface Functionalization of Fillers for Dental Restoratives

In dental composites, where biocompatibility and durable bonding to both the filler particles and the methacrylate resin matrix are paramount, this compound is a suitable choice. The anhydride functionality offers a specific reaction pathway for integration into the resin matrix, while the ethoxy groups provide a safer byproduct profile (ethanol vs. methanol) for biomedical applications.

One-Step Covalent Immobilization of Biomolecules for Biosensors

The high reactivity of the anhydride group allows for the direct, one-step covalent attachment of amine-terminated biomolecules (e.g., antibodies, proteins) to silica-based substrates like glass slides or nanoparticles. This simplifies the manufacturing of biosensors and diagnostic devices by eliminating the need for multi-step activation chemistry required by carboxylic acid-terminated surfaces.

GHS Hazard Statements

Aggregated GHS information provided by 4 companies from 2 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 1 of 4 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 3 of 4 companies with hazard statement code(s):;
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

93642-68-3

General Manufacturing Information

2,5-Furandione, dihydro-3-[3-(triethoxysilyl)propyl]-: ACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

Dates

Last modified: 08-15-2023

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